![molecular formula C11H18O4 B2685531 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid CAS No. 2090711-64-9](/img/structure/B2685531.png)

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

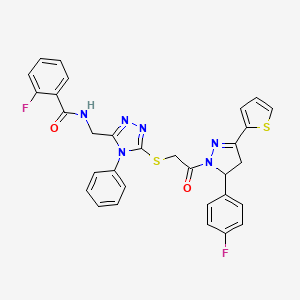

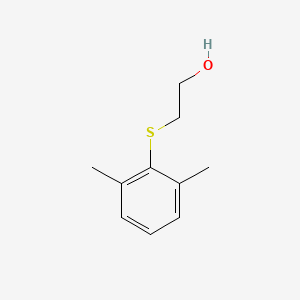

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is a chemical compound with the CAS Number 2090711-64-9 . It has a molecular weight of 214.26 and its molecular formula is C11H18O4 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O4/c12-10(13)7-9-1-2-11(8-15-9)3-5-14-6-4-11/h9H,1-8H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Enantiosynthesis in Semiochemicals

Research by Izquierdo et al. (2003) details the synthesis of semiochemicals, specifically dioxaspiroacetalic compounds, using chiral building blocks derived from rac-1, n-alkanediols. This process, involving lipase-mediated resolution and Wittig's methodology, highlights the application of dioxaspiroacetalic structures in the creation of semiochemicals with potential uses in ecological and agricultural settings (Izquierdo et al., 2003).

Stereochemistry and Elimination Reactions

The work of Lawson et al. (1993) explores the stereochemistry and elimination reactions of various simple spiroketals, including 1,7-dioxaspiro[5.5]undecane. Their research into bromination and dehydrobromination reactions contributes to the broader understanding of spiroketal chemistry, which is significant in the synthesis of complex organic compounds (Lawson et al., 1993).

Novel Routes to Spiroketal Systems

Keller et al. (2002) describe a novel method for synthesizing 1,7-dioxaspiro[5.5]undecane spiroketal systems from a common bicyclic intermediate. This process, involving intermolecular ketalization and ring-closing metathesis, illustrates the potential for developing new routes to spiroketal systems with applications in complex organic synthesis (Keller et al., 2002).

White-light Emitting Chemosensors

Research by Nishiyabu et al. (2013) demonstrates the application of 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane in developing white-light emitting boronate microparticles. These particles serve as chemosensors for the visual detection of Cu(2+) in water, showcasing the practical application of spiroketal structures in environmental monitoring and analytical chemistry (Nishiyabu et al., 2013).

Conformational Analysis in Acetals

Deslongchamps and Pothier (1990) conducted a conformational analysis of 1-oxaspiro[5.5]undecanes, demonstrating the significant impact of endo and exo anomeric effects in the acetal function. This research provides valuable insights into the conformational behavior of spiro compounds, contributing to the field of structural chemistry (Deslongchamps & Pothier, 1990).

Reactivity in Castagnoli-Cushman Reaction

Rashevskii et al. (2020) studied the enhanced reactivity of certain spiroketals in the Castagnoli-Cushman reaction with imines. Their findings on the substrate scope and reaction mechanisms further the understanding of spiroketal reactivity, relevant to synthetic organic chemistry (Rashevskii et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c12-10(13)7-9-1-2-11(8-15-9)3-5-14-6-4-11/h9H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSFVFCLQZFQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)COC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)

![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)

![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)

![2-Cyclopentyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2685466.png)